4-Chloro-2,5-difluorobenzoic acid
Overview
Description
4-Chloro-2,5-difluorobenzoic acid is an organic compound with the molecular formula C7H3ClF2O2. It is a derivative of benzoic acid, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry .
Mechanism of Action
Target of Action
It is known to react with substituted 2-hydroxy acetophenones .
Mode of Action
4-Chloro-2,5-difluorobenzoic acid interacts with its targets through a chemical reaction. Specifically, it reacts with substituted 2-hydroxy acetophenones in the presence of POCl3 to afford 2-acetylphenyl-4-chloro-2,5-difluorobenzoate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-chloro-2,5-difluorobenzoic acid typically involves multiple steps starting from p-fluoronitrobenzene. The process includes bromination to obtain 3-bromo-4-fluoronitrobenzene, reduction to 3-bromo-4-fluoroaniline, chlorination to 3-bromo-4-fluoro-6-chloroaniline, diazotization followed by fluorination to produce 4-chloro-2,5-difluorobromobenzene, and finally, conversion to the target compound via a Grignard reaction with carbon dioxide .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar multi-step processes. The key is to maintain high purity (over 98%) and yield, which is achieved through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,5-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles due to the electron-withdrawing effects of chlorine and fluorine atoms.
Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
Reduction and Oxidation: Can be reduced to corresponding alcohols or oxidized to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Esterification: Alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Esters: Formed from esterification reactions.
Alcohols: Result from reduction reactions.
Various Derivatives: Produced through substitution and oxidation reactions.
Scientific Research Applications
4-Chloro-2,5-difluorobenzoic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals, dyes, and polymers
Comparison with Similar Compounds
- 2,4-Dichloro-5-fluorobenzoic acid
- 2,4,5-Trifluorobenzoic acid
- 2-Chloro-4,5-difluorobenzoic acid
- 2,4-Dichloro-5-fluorobenzoyl chloride
- 2,4-Dichloro-5-fluorobenzamide
- 2’,4’-Dichloro-5’-fluoroacetophenone .
Uniqueness: 4-Chloro-2,5-difluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized synthetic applications and research studies .
Properties
IUPAC Name |
4-chloro-2,5-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPCYJSDHYMIFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369825 | |
Record name | 4-Chloro-2,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132794-07-1 | |
Record name | 4-Chloro-2,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2,5-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key steps involved in synthesizing 4-chloro-2,5-difluorobenzoic acid from p-fluoronitrobenzene?
A: The synthesis of this compound from p-fluoronitrobenzene involves a multi-step process []. Key steps include:
Q2: What is the reported purity of this compound synthesized using the method described in the research?
A: The research indicates that the described synthesis method can produce this compound with a high purity of over 98% []. This high purity is crucial for potential applications of the compound.
Q3: How is the structure of synthesized this compound confirmed?
A: The structure of the synthesized this compound is confirmed using analytical techniques like Mass Spectrometry (MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy []. These techniques provide detailed information about the molecular mass and the arrangement of hydrogen atoms within the molecule, respectively, confirming its identity.
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